N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine
Description
Properties
IUPAC Name |
N-[[3-(2-ethoxyethoxy)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-16-8-9-17-14-7-5-6-13(10-14)11-15-12(2)3/h5-7,10,12,15H,4,8-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMCDOSSKUVTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine typically involves the reaction of 3-(2-Ethoxyethoxy)benzyl chloride with 2-propanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Organic Synthesis
N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine serves as a versatile reagent in organic synthesis, acting as a building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds in medicinal chemistry and materials science.
Proteomics Research
In biological studies, this compound is utilized in proteomics to investigate protein interactions and functions. The ethoxyethoxy group enhances solubility and bioavailability, allowing for effective binding to molecular targets such as enzymes and receptors, which is crucial for studying metabolic pathways and signal transduction .
Anticancer Research
Recent studies have indicated that this compound exhibits potential anticancer properties. For instance, it has been shown to induce apoptosis in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) at low concentrations, suggesting its role as a candidate for cancer therapeutics.
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against various bacterial strains, including Escherichia coli and Bacillus subtilis. Its effectiveness varies based on the structure-activity relationship, where modifications to the ethoxy group can enhance its antimicrobial properties.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity. One derivative showed significant inhibition of cell viability in MDA-MB-231 cells at concentrations as low as 10 µM, indicating that structural modifications can enhance therapeutic efficacy.
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial study assessed the efficacy of this compound against various strains. Results indicated that the compound exhibited varying degrees of activity, with specific MIC values demonstrating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethoxy group enhances the compound’s solubility and bioavailability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Functional Group Variations
N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine (sc-330592)
- Structure : Benzyl group at the 2-position with 2-ethoxyethoxy and a naphthalenamine substituent.
- Key Differences : The 2-substituted benzyl and naphthalenamine group introduce steric bulk and extended π-conjugation compared to the target compound’s 3-substituted benzyl and simpler 2-propanamine. This may reduce solubility in polar solvents but enhance aromatic interactions in supramolecular systems .
N-[3-(Methylthio)benzyl]-2-propanamine (MFCD08059736)
- Structure : 3-substituted benzyl with methylthio (-SMe) instead of ethoxyethoxy.
- This could make it more suitable for hydrophobic environments or catalytic applications requiring sulfur coordination .
N-[4-(Hexyloxy)benzyl]-2-propanamine
- Structure : 4-substituted benzyl with a hexyloxy (-O-C₆H₁₃) group.
- Key Differences: The longer alkyl chain enhances lipophilicity, while the 4-position substitution may alter steric effects in reactions.
N-Methyl-1-(5-benzoxazolyl)methoxy-2-propanamine
- Structure : Benzoxazole heterocycle replaces the benzene ring, with a methoxy linker.
- Key Differences : The benzoxazole core introduces nitrogen and oxygen heteroatoms, enabling hydrogen bonding and π-π stacking interactions. This structural feature could enhance stability in acidic conditions or utility as a directing group in metal-catalyzed reactions .
Physicochemical and Reactivity Comparisons
Biological Activity
N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes an ethoxyethoxy group attached to a benzyl moiety and a propanamine backbone. The molecular formula is CHN, with a CAS number of 1040683-46-2. The presence of the ethoxyethoxy group enhances solubility and may influence the compound's pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to modulate signaling pathways effectively, which can lead to therapeutic effects.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. This activity helps protect cells from oxidative stress, which is crucial in preventing cellular damage in various diseases.
2. Neuroprotective Effects
Studies have demonstrated that this compound can inhibit the aggregation of α-synuclein, a protein associated with neurodegenerative disorders such as Parkinson's disease. By preventing this aggregation, this compound may offer therapeutic benefits for managing α-synucleopathies.
3. Antimicrobial Activity
The compound has shown promising antimicrobial properties against several bacterial strains. Its efficacy can be attributed to its lipophilic nature, which facilitates penetration through bacterial membranes.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Exhibits protective effects against oxidative stress |
| Neuroprotective | Inhibits α-synuclein aggregation; potential for treating Parkinson's disease |
| Antimicrobial | Effective against multiple bacterial strains |
Case Study 1: Neuroprotection in Parkinson's Disease
A recent study investigated the neuroprotective effects of this compound in cellular models of Parkinson's disease. The results indicated a significant reduction in α-synuclein aggregation and improved cell viability under oxidative stress conditions. These findings support the compound's potential application in developing therapies for neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties of this compound, the compound was tested against various bacterial strains. Results showed that it effectively inhibited bacterial growth, suggesting its potential use as an antimicrobial agent in clinical settings.
Q & A
Q. What synthetic strategies are recommended for synthesizing N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine?
- Methodological Answer : Synthesis typically involves multi-step reactions. A plausible route includes:
- Step 1 : Functionalization of 3-hydroxybenzaldehyde with 2-ethoxyethoxy groups via nucleophilic substitution, using 2-ethoxyethyl bromide and a base (e.g., K₂CO₃).
- Step 2 : Reduction of the aldehyde to a benzyl alcohol (e.g., using NaBH₄).
- Step 3 : Conversion to the benzyl chloride (e.g., SOCl₂) followed by nucleophilic substitution with 2-propanamine.
- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side reactions like over-alkylation. Purification may require column chromatography with gradient elution (hexane/ethyl acetate) .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Liquid-Liquid Extraction : Use dichloromethane/water systems to remove polar impurities.
- Column Chromatography : Employ silica gel with a mobile phase of hexane:ethyl acetate (3:1 to 1:1) for optimal separation.
- HPLC : For high-purity requirements, reverse-phase C18 columns with acetonitrile/water gradients can resolve closely related byproducts .
Advanced Research Questions
Q. How can advanced spectroscopic methods confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify ethoxyethoxy protons (δ 3.5–4.0 ppm) and benzyl protons (δ 7.2–7.4 ppm).
- ¹³C NMR : Confirm carbonyl absence and ether linkages (δ 60–70 ppm).
- X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for structurally related compounds (e.g., 2-ethoxyethyl esters) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 294.217). Cross-reference with NIST Chemistry WebBook for fragmentation patterns .
Q. How can researchers address contradictions in reported biological activity data for structurally similar amines?
- Methodological Answer :
- Systematic SAR Studies : Vary substituents (e.g., ethoxyethoxy chain length) to isolate pharmacophore contributions. For example, 3-nitrophenyl analogs show enhanced bioactivity due to electron-withdrawing effects .
- Controlled Assays : Standardize in vitro conditions (e.g., pH, temperature) to minimize variability. Use positive controls (e.g., known enzyme inhibitors like NB-598) to calibrate activity measurements .
Q. What computational approaches predict the physicochemical properties of this compound?
- Methodological Answer :
- Quantum Chemistry Calculations : Use DFT (Density Functional Theory) to model electron distribution and reactive sites.
- QSPR Models : Corrogate logP, solubility, and bioavailability using datasets from analogs like 4-ethoxy-N,N-diethylbenzenamine .
- Molecular Dynamics : Simulate membrane permeability (e.g., blood-brain barrier penetration) based on hydrophobicity indices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
